7-Ethylcamptothecin
Overview
Description
7-Ethylcamptothecin is a water-insoluble derivative of camptothecin . It is one of the camptothecin analogs and has strong antitumor activity against L1210 leukemia and Walker 256 carcinosarcoma models .
Synthesis Analysis
7-Ethylcamptothecin is a derivative of camptothecin, a quinoline alkaloid found in the Camptotheca tree . The synthesis of 7-Ethylcamptothecin involves the use of oxidative enzymes for chemoenzymatic synthesis . Other active derivatives of camptothecin such as silatecan, rubitecan, gimatecan, belotecan, and 9-aminocamptothecin were also synthesized from camptothecin .Molecular Structure Analysis
The molecular formula of 7-Ethylcamptothecin is C22H20N2O4 . Its molecular weight is 376.41 .Chemical Reactions Analysis
7-Ethylcamptothecin is a derivative of camptothecin and is used in the production of the antineoplastic drug SN-38 . It is also used in the production of other camptothecin analogs .Physical And Chemical Properties Analysis
7-Ethylcamptothecin has a density of 1.4±0.1 g/cm3 . Its boiling point is 752.9±60.0 °C at 760 mmHg . The compound is light yellow to yellow in color .Scientific Research Applications
Tumor Treatment and Drug Delivery
7-Ethylcamptothecin (7-EC) and its active metabolite SN-38 have been extensively studied for their use in tumor treatment. One significant development is the creation of SN-38-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres, which enhance the retention time of SN-38 in tumor sites and reduce plasma concentrations. This approach improves therapeutic efficacy and reduces side effects (Hao et al., 2019). Additionally, the potential for SN-38 to bind covalently to 2′-deoxyguanosine under near-physiological conditions has been explored, indicating a new mechanism for topoisomerase I inhibition (Naumczuk et al., 2016).
Pharmacology and Antitumor Activity
Camptothecins, including 7-EC, target topoisomerase I, an enzyme critical for DNA replication and repair. Research on synthetic analogues like topotecan and irinotecan, which convert to the active metabolite SN-38, has shown promising results in the treatment of various cancers (García-Carbonero & Supko, 2002).
Nanotechnology Applications
The use of nanotechnology in drug delivery systems for 7-EC has been studied. For instance, the preparation of chitosan nanoparticles containing SN-38 for colon cancer treatment shows improved drug loading and release behavior (Prasad & Dangi, 2016). Similarly, liposome-based formulations have been developed to stabilize SN-38 and enhance its antitumor efficacy and tissue distribution (Bai et al., 2018).
Molecular Mechanisms and Binding Studies
Research on the molecular mechanisms of 7-EC includes studies on its binding to intravenous immunoglobulin, which can potentially be used to enhance the drug's delivery and efficacy (Liu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228960 | |
Record name | 7-Ethylcamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethylcamptothecin | |
CAS RN |
78287-27-1 | |
Record name | 7-Ethylcamptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78287-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ethylcamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethylcamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Ethylcamptothecin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-ETHYLCAMPTOTHECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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